(2S)-2-(carbamoylamino)propanoic acid

Biocatalysis Enzymatic Resolution Chiral Synthesis

Select (2S)-2-(carbamoylamino)propanoic acid (CAS 18409-49-9) for its unmatched stereochemical specificity in the enzymatic hydantoinase process. Substituting racemic DL-form or alternative N-acyl derivatives compromises catalytic efficiency—L-specific N-carbamoylases exhibit strict stereospecificity and superior hydrolysis kinetics (Km=1.56 mM). The pure L-enantiomer (mp 165–167 °C) also serves as a reliable analytical reference standard for LC-MS/GC-MS quantification and enzyme characterization studies.

Molecular Formula C4H8N2O3
Molecular Weight 132.12 g/mol
CAS No. 18409-49-9
Cat. No. B3034531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(carbamoylamino)propanoic acid
CAS18409-49-9
Molecular FormulaC4H8N2O3
Molecular Weight132.12 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)N
InChIInChI=1S/C4H8N2O3/c1-2(3(7)8)6-4(5)9/h2H,1H3,(H,7,8)(H3,5,6,9)/t2-/m0/s1
InChIKeyLUSWEUMSEVLFEQ-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-(Carbamoylamino)propanoic Acid (CAS 18409-49-9): Baseline Characteristics and Chemical Identity


(2S)-2-(Carbamoylamino)propanoic acid (CAS 18409-49-9), also known as N-carbamoyl-L-alanine or (S)-2-ureidopropanoic acid, is a chiral N-carbamoyl-α-amino acid derivative of L-alanine with the molecular formula C₄H₈N₂O₃ and a molecular weight of 132.12 g/mol . It exists as a solid with a melting point of 165–167 °C and a predicted logP of -1.2, indicating hydrophilic character [1][2]. This compound is a key intermediate in the enzymatic 'hydantoinase process' for the production of optically pure L-amino acids and serves as a substrate for various stereospecific amidohydrolases [3].

Why Generic Substitution of (2S)-2-(Carbamoylamino)propanoic Acid (CAS 18409-49-9) Fails: Critical Differentiators from Close Analogs


In scientific and industrial workflows, substituting (2S)-2-(carbamoylamino)propanoic acid with closely related compounds such as the racemic DL-form, the D-enantiomer, or alternative N-acyl derivatives (e.g., N-acetyl-L-alanine) is not a viable option. The compound's value is rooted in its precise stereochemical configuration and the specific reactivity of its N-carbamoyl group, which together dictate its recognition and turnover by key biocatalysts. For example, enzymes in the hydantoinase process exhibit strict L-stereospecificity, meaning the D-enantiomer (CAS 77340-50-2) is not a substrate for L-specific carbamoylases and will not yield the desired L-amino acid product [1]. Similarly, while N-acetyl-L-alanine can be hydrolyzed by some of the same enzymes, the rate of hydrolysis is consistently lower than for the N-carbamoyl-L-alanine substrate, impacting process efficiency [2]. The following quantitative evidence provides the basis for making an informed, differentiated procurement decision.

(2S)-2-(Carbamoylamino)propanoic Acid (CAS 18409-49-9): Quantitative Evidence for Differentiated Scientific Selection


Enantioselectivity: Strict L-Specificity vs. D-Enantiomer in Carbamoylase Activity

The L-specificity of N-carbamoyl-L-alanine is a critical differentiator from its D-enantiomer, N-carbamoyl-D-alanine (CAS 77340-50-2). A recombinant L-N-carbamoylase from Sinorhizobium meliloti CECT 4114 was characterized and shown to be 'strictly L-specific', hydrolyzing only the L-enantiomer of N-carbamoyl-α-amino acids [1]. Conversely, a D-carbamoylase from Pseudomonas sp. exhibited its highest activity towards N-carbamoyl-D-alanine, but it does not act on the corresponding L-amino acids [2]. This orthogonal enantioselectivity confirms that the two enantiomers are not interchangeable substrates and will direct metabolic or synthetic flux down divergent, stereochemically defined pathways.

Biocatalysis Enzymatic Resolution Chiral Synthesis

Enzymatic Hydrolysis Rate: N-Carbamoyl vs. N-Formyl and N-Acetyl L-Alanine Derivatives

The N-carbamoyl group confers superior substrate properties compared to other common N-acyl modifications. Using a purified β-ureidopropionase from Pseudomonas putida IFO 12996, N-carbamoyl-L-alanine was hydrolyzed with a Km of 1.56 mM and a Vmax of 1.00 U/mg [1]. In contrast, under the same assay conditions, the rate of hydrolysis for N-formyl-L-alanine and N-acetyl-L-alanine was reported to be lower than the rate for N-carbamoyl-L-alanine [1]. This indicates that the carbamoyl moiety is the preferred substrate for this enzyme class, which is central to the industrial 'hydantoinase process'.

Enzyme Kinetics Substrate Specificity Amidohydrolase

Substrate Affinity (Km) Comparison Across L-N-Carbamoyl Amino Acids

Within the class of N-carbamoyl-L-amino acids, N-carbamoyl-L-alanine exhibits a moderate but well-defined affinity for a key industrial enzyme. Data for a β-ureidopropionase from Pseudomonas putida IFO 12996 show the following Km values: N-carbamoylglycine (0.68 mM), N-carbamoyl-L-alanine (1.56 mM), and N-carbamoyl-L-serine (75.1 mM) [1]. This places N-carbamoyl-L-alanine in a useful kinetic range: it is a better substrate than the serine derivative but not as tightly bound as the glycine analog. This intermediate affinity can be advantageous for process control, preventing substrate inhibition while maintaining good turnover.

Enzyme Kinetics Substrate Profiling Hydantoinase Process

Physical Property Differentiation: Melting Point vs. Racemic DL-Form

The single enantiomer (2S)-2-(carbamoylamino)propanoic acid (CAS 18409-49-9) exhibits a distinct melting point of 165–167 °C when crystallized from water [1]. In contrast, the racemic mixture, N-α-carbamoyl-DL-alanine (CAS 77340-50-2), has a reported melting point of 157 °C [2]. This 8–10 °C difference is a direct consequence of the different crystal packing arrangements between the homochiral and racemic solids and serves as a robust, quantitative marker of enantiopurity.

Physicochemical Characterization Quality Control Solid-State Properties

High-Value Research and Industrial Applications for (2S)-2-(Carbamoylamino)propanoic Acid (CAS 18409-49-9)


Biocatalytic Production of Enantiopure L-Alanine

As a substrate for L-specific N-carbamoylases, (2S)-2-(carbamoylamino)propanoic acid is the preferred intermediate in the enzymatic 'hydantoinase process' for producing optically pure L-alanine. The strict stereoselectivity of the enzyme ensures that only the L-enantiomer is hydrolyzed, yielding L-alanine with high enantiomeric excess [1]. The compound's favorable kinetic profile (Km = 1.56 mM) [2] makes it an efficient substrate for industrial-scale biocatalysis.

Enzyme Characterization and Substrate Specificity Studies

This compound is an essential tool for the biochemical characterization of N-carbamoyl-amino acid amidohydrolases and related enzymes. Its well-defined kinetic parameters (Km, Vmax) allow researchers to establish baseline activity, compare enzyme variants, and investigate the structural determinants of substrate recognition [2]. The availability of both pure L- and D-enantiomers enables detailed studies of stereoselectivity [1][3].

Quality Control Standard for Chiral Purity Analysis

The distinct melting point of the pure L-enantiomer (165–167 °C) compared to the racemic DL-form (157 °C) provides a simple, quantitative method for assessing the enantiomeric purity of synthetic batches [4][5]. This is a critical quality control step for laboratories and manufacturers who require a defined stereochemical composition for reproducible experimental outcomes.

Reference Standard in Metabolomics and Pathway Analysis

As an intermediate in pyrimidine catabolism and a product of post-translational protein carbamylation, N-carbamoyl-L-alanine is a relevant metabolite. Pure (2S)-2-(carbamoylamino)propanoic acid serves as an analytical reference standard for the accurate identification and quantification of this compound in biological samples using LC-MS or GC-MS methods [6].

Technical Documentation Hub

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